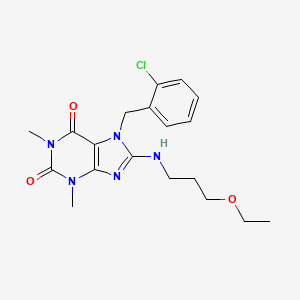
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a benzodioxine ring fused with a piperazine ring and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl fluoride group under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while substitution of the sulfonyl fluoride group can produce various sulfonamide or sulfonate esters .
Applications De Recherche Scientifique
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl fluoride group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: A simpler compound with similar structural features.
Piperazine derivatives: Compounds with a piperazine ring that exhibit similar biological activities.
Sulfonyl fluoride compounds: Molecules containing the sulfonyl fluoride group, known for their reactivity and potential biological applications.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its combination of a benzodioxine ring, a piperazine ring, and a sulfonyl fluoride group.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c14-22(18,19)16-7-5-15(6-8-16)13(17)12-9-20-10-3-1-2-4-11(10)21-12/h1-4,12H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUPENZTPEUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)


![2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2373779.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/new.no-structure.jpg)

![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)


![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
